molecular formula C10H9NO2 B12698712 Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, oxime, (Z)- CAS No. 95449-81-3

Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, oxime, (Z)-

Katalognummer: B12698712
CAS-Nummer: 95449-81-3
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: CJZBGIUXVDPQMZ-LUAWRHEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one, oxime, (Z)- is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzofuran moiety fused with a cyclopropane ring, and an oxime functional group. The (Z)-configuration indicates the specific geometric arrangement of the oxime group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one, oxime, (Z)- typically involves cycloaddition reactions. One efficient method is the BF3·Et2O-catalyzed formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa(aza)dienes . This reaction proceeds under mild conditions and yields the desired spirocyclic product with high regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic route. The use of continuous flow reactors could enhance the efficiency and safety of the process, allowing for the controlled addition of reagents and precise temperature control.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one, oxime, (Z)- can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to an amine.

    Substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one, oxime, (Z)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one, oxime, (Z)- is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro(benzofuran-2(3H),1’-cyclopropan)-3-one, oxime, (Z)- is unique due to its combination of a benzofuran moiety, a cyclopropane ring, and an oxime group. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

95449-81-3

Molekularformel

C10H9NO2

Molekulargewicht

175.18 g/mol

IUPAC-Name

(NZ)-N-spiro[1-benzofuran-2,1'-cyclopropane]-3-ylidenehydroxylamine

InChI

InChI=1S/C10H9NO2/c12-11-9-7-3-1-2-4-8(7)13-10(9)5-6-10/h1-4,12H,5-6H2/b11-9-

InChI-Schlüssel

CJZBGIUXVDPQMZ-LUAWRHEFSA-N

Isomerische SMILES

C1CC12/C(=N\O)/C3=CC=CC=C3O2

Kanonische SMILES

C1CC12C(=NO)C3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.